
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide, also known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have potent anti-inflammatory and immunomodulatory effects.
Scientific Research Applications
Biosensor Development
A study developed a novel biosensor using a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).
Structural, Thermal, and Mechanical Properties
Research on polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed the importance of short, linear C-H⋅⋅⋅F intermolecular interactions. This study provided insights into the regulation of polymorph formation and their structural and mechanical properties (Mondal et al., 2017).
Molecular Structure and Intermolecular Interactions
Investigation of N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure through single crystal X-ray diffraction and DFT calculations highlighted the influence of intermolecular interactions on molecular geometry, especially concerning dihedral angles and rotational conformation (Karabulut et al., 2014).
Bacterial Cell Division Inhibitors
A SAR study on 3-substituted 2,6-difluorobenzamides identified chiral 2,6-difluorobenzamides as potent antistaphylococcal compounds. These compounds were effective in inhibiting the essential bacterial cell division protein FtsZ (Chiodini et al., 2015).
Synthesis of Quinolone Antibacterials
The synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids, including the process from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, was described. These compounds are useful intermediates for quinolone antibacterial synthesis (Turner & Suto, 1993).
Metabolism of Diflubenzuron
Research on diflubenzuron's metabolism in Musca domestica L. showed that the majority of diflubenzuron remained unchanged, with a small percentage forming conjugates, emphasizing the drug's stability and metabolic pathway (Chang, 1978).
Chan-Lam Cyclopropylation
A study on Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate demonstrated an efficient method for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, crucial for medicinal chemistry (Derosa et al., 2018).
Synthesis of Fluorescent Probes
Research involving 2,6-difluorobenzamides for developing fluorescent probes for Gram-positive bacteria highlighted the synthesis and characterization of unexpected bicyclic side products, contributing to understanding the synthetic pathways (Straniero et al., 2023).
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOZCZHMKICNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



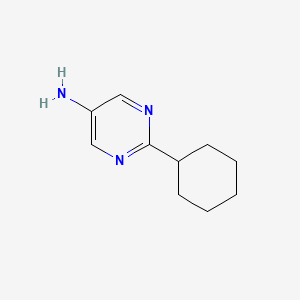


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
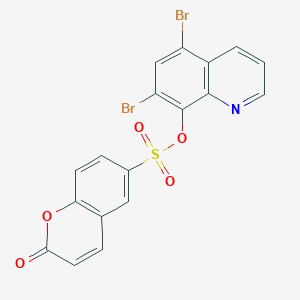
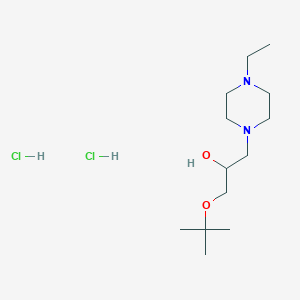
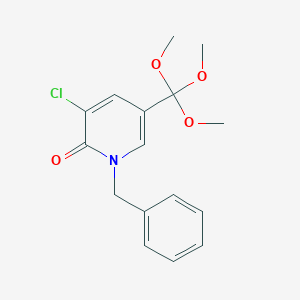
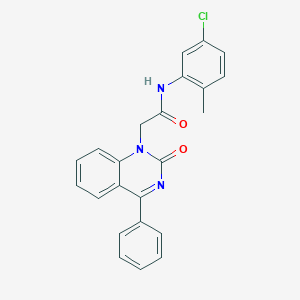
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)